1-Chloro-2-methoxy-4-methyl-5-nitrobenzene
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Description
Synthesis Analysis
The papers provided do not directly address the synthesis of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene. However, they do discuss the synthesis of related compounds. For example, the electrochemical reductions of nitrobenzene derivatives are explored, which could potentially be applied to the synthesis of similar compounds . Additionally, the Vilsmeier–Haack chlorination method is mentioned as a novel protocol for obtaining chlorinated nitropyridine derivatives . These methods could potentially be adapted for the synthesis of 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene.
Molecular Structure Analysis
X-ray analysis is a common technique used to determine the molecular structure of compounds. For instance, the structure of 3-chloro-ONN-4′-methylazoxybenzene and 4-methoxy-ONN-4′-methylazoxybenzene has been determined by X-ray analysis . Similarly, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray, revealing details about its solid-state structure . These analyses provide valuable information about the arrangement of atoms within a molecule, which is crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving nitrobenzene derivatives. For example, the electrochemical reduction of nitrobenzene derivatives can lead to the formation of vinylbenzene or indole derivatives . Tele nucleophilic aromatic substitutions are also described, which involve the reaction of nitrobenzene derivatives with sodium methoxide or methyl thioglycolate to yield different products . These reactions highlight the reactivity of nitro groups and the potential for substitution reactions in nitrobenzene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure. The papers describe various properties such as absorption and fluorescence spectra, which are affected by the presence of nitro groups and other substituents . The effects of solvents on the emission spectra of these compounds are also investigated, providing insights into their behavior in different environments . Additionally, the thermal properties of compounds bearing a nitrobenzene moiety are explored, which can inform their stability and reactivity under various conditions .
Scientific Research Applications
Photosensitive Protecting Groups
1-Chloro-2-methoxy-4-methyl-5-nitrobenzene, related to nitrobenzene derivatives, plays a role in the development of photosensitive protecting groups. Such groups are crucial in synthetic chemistry for the temporary modification of reactive sites in molecules during synthesis processes. These protecting groups can be removed upon exposure to light, offering precise control over chemical reactions. This approach has shown promise for future applications in the synthesis of complex organic compounds, including drugs and polymers (Amit, Zehavi, & Patchornik, 1974).
Catalytic Oxidation Processes
The compound is also relevant in studies focusing on the catalytic oxidation of lignins into aromatic aldehydes, such as vanillin and syringaldehyde. These processes are significant for the valorization of lignin, a major component of plant biomass, into valuable chemicals. The efficiency of these reactions and their selectivity towards desired products are critical for their industrial applicability. The optimization of such processes could lead to more sustainable production methods for these aromatic compounds (Tarabanko & Tarabanko, 2017).
properties
IUPAC Name |
1-chloro-2-methoxy-4-methyl-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)6(9)4-7(5)10(11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCXFQTUPLPTRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477558 |
Source
|
Record name | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | |
CAS RN |
62492-45-9 |
Source
|
Record name | 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-methoxy-4-methyl-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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